Lipophilicity and Predicted Solubility Differentiate 5-(3,4-Dimethylphenyl)- from Closest 2D Analogs in the Screening Collection
In the ChemBridge screening collection, 5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine possesses a LogP of 2.37 and LogSW of −2.72 . This places it at an intermediate lipophilicity between the less lipophilic 5-(2-methylphenyl) analog (LogP 1.62, LogSW −1.98) and the more lipophilic 5-(4-isopropylphenyl) analog (LogP 2.85, LogSW −3.23) or 5-(4-tert-butylphenyl) analog (LogP 3.24, LogSW −3.67) . The unsubstituted 5-phenyl parent has a LogP of 1.42 and LogSW of −1.71 . The 3,4-dimethyl substitution thus delivers a LogP increase of +0.95 over the parent phenyl compound, while avoiding the LogP >3.0 range associated with higher metabolic liability and reduced solubility.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) and aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | LogP 2.37; LogSW −2.72 |
| Comparator Or Baseline | 5-phenyl-1,3,4-thiadiazol-2-amine (LogP 1.42, LogSW −1.71); 5-(2-methylphenyl)- (LogP 1.62, LogSW −1.98); 5-(4-isopropylphenyl)- (LogP 2.85, LogSW −3.23); 5-(4-tert-butylphenyl)- (LogP 3.24, LogSW −3.67); 5-(3,5-dimethylphenyl)- (predicted LogP ~2.37, identical formula) |
| Quantified Difference | LogP: +0.95 vs. unsubstituted phenyl; −0.48 vs. 4-isopropylphenyl; −0.87 vs. 4-tert-butylphenyl. LogSW: −1.01 vs. unsubstituted phenyl; +0.51 vs. 4-isopropylphenyl; +0.95 vs. 4-tert-butylphenyl. |
| Conditions | Hit2Lead/ChemBridge calculated physicochemical parameters based on internal prediction models for screening compound library. |
Why This Matters
A LogP in the 2–3 range with moderate solubility is often preferred for cellular permeability while maintaining assay compatibility; the 3,4-dimethylphenyl substitution achieves this balance more optimally than bulkier alkyl-substituted analogs.
